molecular formula C21H21NO3 B258665 2-(1,3-dioxo-2-phenylinden-2-yl)-N,N-diethylacetamide

2-(1,3-dioxo-2-phenylinden-2-yl)-N,N-diethylacetamide

Cat. No. B258665
M. Wt: 335.4 g/mol
InChI Key: GAUBSTRMZGDCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-2-phenylinden-2-yl)-N,N-diethylacetamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indenone derivatives and has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2-phenylinden-2-yl)-N,N-diethylacetamide A is not fully understood. However, studies have suggested that it may act through the inhibition of various signaling pathways involved in cancer cell growth and inflammation. It has been found to inhibit the NF-κB and STAT3 pathways, which are known to promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-(1,3-dioxo-2-phenylinden-2-yl)-N,N-diethylacetamide A has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in inflammation. Additionally, it has been shown to induce the expression of antioxidant enzymes and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-dioxo-2-phenylinden-2-yl)-N,N-diethylacetamide A in lab experiments is its selective inhibition of cancer cells and inflammation, making it a promising candidate for targeted therapies. Its synthetic nature also allows for easy modification and optimization of its chemical properties. However, its exact mechanism of action is not fully understood, and further studies are needed to elucidate its effects on different cell types and in vivo models.

Future Directions

There are several potential future directions for the study of 2-(1,3-dioxo-2-phenylinden-2-yl)-N,N-diethylacetamide A. One area of interest is its potential use in combination therapies for cancer treatment, as it has been shown to enhance the efficacy of chemotherapy drugs. Additionally, its neuroprotective properties suggest its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further studies are also needed to explore its potential use in other inflammatory conditions, such as arthritis and inflammatory bowel disease.

Synthesis Methods

The synthesis of 2-(1,3-dioxo-2-phenylinden-2-yl)-N,N-diethylacetamide A involves the condensation of 2-acetylfuran with benzaldehyde, followed by a cyclization reaction with ammonium acetate and the subsequent reaction with diethylamine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-(1,3-dioxo-2-phenylinden-2-yl)-N,N-diethylacetamide A has been extensively studied for its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, it has been shown to protect neurons from oxidative stress and inflammation, indicating its potential use in neuroprotective therapies. Its anti-inflammatory properties have also been explored for the treatment of chronic inflammatory conditions.

properties

Product Name

2-(1,3-dioxo-2-phenylinden-2-yl)-N,N-diethylacetamide

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

2-(1,3-dioxo-2-phenylinden-2-yl)-N,N-diethylacetamide

InChI

InChI=1S/C21H21NO3/c1-3-22(4-2)18(23)14-21(15-10-6-5-7-11-15)19(24)16-12-8-9-13-17(16)20(21)25/h5-13H,3-4,14H2,1-2H3

InChI Key

GAUBSTRMZGDCQE-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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